1-Phenylpyrrolidine-2,3-dione

Antibacterial PBP3 inhibition Pseudomonas aeruginosa

1-Phenylpyrrolidine-2,3-dione (CAS 68676-23-3) is a validated non-β-lactam PBP3 inhibitor (IC50 4±6 µM) targeting MDR Pseudomonas aeruginosa. Unlike 2,5-dione regioisomers, the 2,3-dione enol tautomer engages PBP3 via a distinct mode, bypassing β-lactamase resistance. Serves as a strategic building block for SAR studies and antimicrobial adjuvant development. Ensure research integrity with this regiospecific scaffold.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B8762662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpyrrolidine-2,3-dione
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C1=O)C2=CC=CC=C2
InChIInChI=1S/C10H9NO2/c12-9-6-7-11(10(9)13)8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyLNGRTLCOGHCYMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpyrrolidine-2,3-dione: A Differentiated PBP-Targeting Scaffold for Antimicrobial Research


1-Phenylpyrrolidine-2,3-dione (CAS 68676-23-3) is a nitrogen-containing heterocyclic compound belonging to the pyrrolidine-2,3-dione class, distinguished by a pyrrolidine ring bearing a phenyl group at the N1 position and carbonyl functionalities at positions 2 and 3 [1]. This substitution pattern confers a molecular weight of 175.18 g/mol and a predicted LogP of approximately 1.0-1.5, indicating moderate lipophilicity with poor aqueous solubility but good solubility in organic solvents such as chloroform and ethyl acetate [2]. Unlike its 2,5-dione regioisomer (N-phenylsuccinimide), the 2,3-dione arrangement enables a distinct mode of interaction with penicillin-binding proteins (PBPs), particularly PBP3, positioning this compound as a non-β-lactam lead scaffold for targeting multidrug-resistant Gram-negative pathogens [3]. Storage conditions require sealed containers at 2-8°C to maintain integrity .

Why 1-Phenylpyrrolidine-2,3-dione Cannot Be Replaced by Succinimides or 2,5-Dione Analogs


The regioisomeric positioning of carbonyl groups fundamentally alters the electronic landscape and biological target engagement of pyrrolidine-diones. Succinimides (pyrrolidine-2,5-diones) and their N-phenyl derivatives exhibit broad but modest antimicrobial activity, with maleimides being approximately 30-fold more potent than corresponding succinimides due to the α,β-unsaturated imide moiety [1]. In contrast, the 2,3-dione scaffold engages penicillin-binding protein 3 (PBP3) via a distinct binding mode involving the 3-hydroxyl/enol tautomer, a feature absent in 2,5-dione analogs [2]. This mechanism enables activity against Pseudomonas aeruginosa, a pathogen notoriously refractory to many β-lactam antibiotics and succinimide-based agents. Generic substitution with a 2,5-dione regioisomer or unsubstituted pyrrolidine-2,3-dione would forfeit both the PBP3-targeting capability and the pharmacokinetic tuning conferred by the N-phenyl substituent, potentially eliminating antimicrobial efficacy altogether [3].

Quantitative Differentiation: 1-Phenylpyrrolidine-2,3-dione vs. Comparators


PBP3 Inhibition: Pyrrolidine-2,3-dione Scaffold vs. β-Lactam Antibiotics

The pyrrolidine-2,3-dione scaffold, of which 1-phenylpyrrolidine-2,3-dione is a representative member, demonstrates direct inhibition of Pseudomonas aeruginosa PBP3 with an IC50 of 4 ± 6 µM in the S2dfluo binding assay [1]. This potency, while moderate, is achieved through a non-β-lactam mechanism, offering a distinct advantage over traditional β-lactam antibiotics which are susceptible to extensive β-lactamase-mediated resistance in clinical P. aeruginosa isolates.

Antibacterial PBP3 inhibition Pseudomonas aeruginosa

Regioisomeric Specificity: 2,3-Dione vs. 2,5-Dione (Succinimide) Antibacterial Potency

The antibacterial activity of cyclic imides is highly dependent on the positioning of carbonyl groups. Maleimides (α,β-unsaturated imides) are approximately 30-fold more potent than corresponding succinimides (pyrrolidine-2,5-diones) against E. coli and S. aureus in MIC assays [1]. This 30-fold difference demonstrates that the electronic configuration of the imide ring profoundly affects antimicrobial efficacy. The pyrrolidine-2,3-dione scaffold represents a third regioisomeric state distinct from both maleimides and succinimides, with its enolizable 3-carbonyl conferring unique PBP3-targeting capability not observed in 2,5-dione analogs.

Structure-activity relationship Antibacterial Regioisomer

Anti-Biofilm Activity: Pyrrolidine-2,3-dione Scaffold vs. Conventional Antibiotics

A library of 25+ monomeric and dimeric pyrrolidine-2,3-dione scaffolds demonstrated potent anti-biofilm properties against Staphylococcus aureus, characterized by a low MBEC (Minimum Biofilm Eradication Concentration) to MIC (Minimum Inhibitory Concentration) ratio, and exhibited synergism with FDA-approved antimicrobials against biofilm infections [1]. Conventional antibiotics such as vancomycin and daptomycin show markedly elevated MBEC/MIC ratios (>32 for many strains), indicating poor biofilm eradication capacity at clinically achievable concentrations. The pyrrolidine-2,3-dione scaffold addresses this critical gap as a potential antimicrobial adjuvant technology.

Biofilm S. aureus Antimicrobial adjuvant

Physicochemical Differentiation: Solubility and Stability Profile vs. Succinimide Analogs

1-Phenylpyrrolidine-2,3-dione exhibits a melting point of 67-69 °C, with insolubility in water but solubility in chloroform and ethyl acetate [1]. In contrast, unsubstituted succinimide is water-soluble and ethanol-soluble, reflecting the dramatic impact of N-phenyl substitution on hydrophobicity [2]. The predicted pKa of 0.54±0.20 indicates that the 2,3-dione system is substantially more acidic than typical amides, enabling enolate formation under mild basic conditions—a reactivity feature not available to 2,5-dione analogs, which have pKa values typically >9. The compound requires storage at 2-8°C in sealed, dry conditions to prevent hydrolytic degradation .

Physicochemical properties Formulation Stability

1-Phenylpyrrolidine-2,3-dione: Validated Application Scenarios from Comparative Evidence


Development of Non-β-Lactam PBP3 Inhibitors Against Multidrug-Resistant Pseudomonas aeruginosa

The pyrrolidine-2,3-dione scaffold demonstrates direct PBP3 inhibition with an IC50 of 4 ± 6 µM in the S2dfluo assay [1]. This non-β-lactam mechanism enables researchers to bypass β-lactamase-mediated resistance, a critical advantage for targeting MDR P. aeruginosa. 1-Phenylpyrrolidine-2,3-dione serves as a validated starting point for structure-activity relationship studies aimed at optimizing potency and pharmacokinetic properties for this WHO critical priority pathogen.

Biofilm Eradication Adjuvant Therapy for Staphylococcus aureus Infections

Pyrrolidine-2,3-dione scaffolds exhibit a low MBEC-to-MIC ratio and synergism with FDA-approved antimicrobials against S. aureus biofilms [2]. 1-Phenylpyrrolidine-2,3-dione is a suitable building block for developing antimicrobial adjuvants that can potentiate conventional antibiotics against biofilm-complicated infections, a clinical scenario currently lacking approved small-molecule therapeutics.

Regioisomer-Controlled Mechanistic Studies of Penicillin-Binding Protein Engagement

The 30-fold potency difference between maleimides and succinimides establishes that carbonyl positioning is a dominant determinant of antimicrobial activity [3]. 1-Phenylpyrrolidine-2,3-dione provides a structurally defined probe to dissect how the 2,3-dione enol tautomer engages PBP active sites, in contrast to the covalent or non-covalent mechanisms of β-lactams and 2,5-diones.

Synthesis of Heterocyclic Libraries via Enolate-Dependent Functionalization

The predicted pKa of 0.54±0.20 enables facile enolate generation under mild basic conditions [4]. This reactivity feature, absent in 2,5-dione regioisomers, supports alkylation, acylation, and condensation reactions for generating diverse pyrrolidine-2,3-dione derivatives. 1-Phenylpyrrolidine-2,3-dione is therefore a strategic building block for medicinal chemistry libraries focused on C4 and C5 functionalization.

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